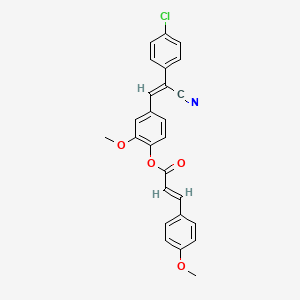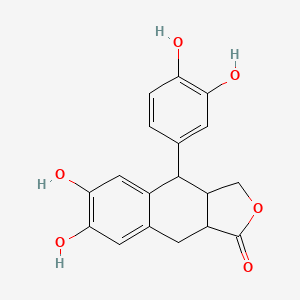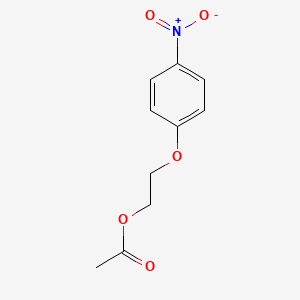
1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- est un composé organique complexe de formule moléculaire C20H34O. Ce composé est connu pour sa structure unique, qui comprend un système cyclique naphtalène fusionné à une structure décahydro et plusieurs groupes fonctionnels, notamment des groupes hydroxyle et méthylène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Matière première : La synthèse commence avec un dérivé naphtalène approprié.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits par des réactions telles que l’alkylation, l’hydroxylation et la méthylénation.
Cyclisation : Le composé subit une cyclisation pour former la structure décahydro.
Modifications finales :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend généralement :
Réactions chimiques en vrac : Réactions à grande échelle utilisant des réacteurs industriels.
Purification : Le produit est purifié à l’aide de techniques telles que la distillation, la cristallisation et la chromatographie.
Contrôle qualité : Le produit final subit un contrôle qualité rigoureux pour garantir la pureté et la constance.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former différents alcools.
Substitution : Le groupe méthylène peut participer à des réactions de substitution pour introduire de nouveaux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire divers alcools.
Applications de la recherche scientifique
Le 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme précurseur dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche est en cours pour explorer ses applications thérapeutiques potentielles.
Industrie : Il est utilisé dans la production de parfums, d’arômes et d’autres produits chimiques industriels.
Applications De Recherche Scientifique
1-Naphthalenepropanol, alpha-ethenyldecahydro-3-hydroxy-alpha,5,5,8a-tetramethyl-2-methylene- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action du 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- implique son interaction avec diverses cibles et voies moléculaires. Les groupes hydroxyle et méthylène jouent un rôle crucial dans sa réactivité et son activité biologique. Le composé peut interagir avec les enzymes et les récepteurs, ce qui conduit à divers effets biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Sclareol : Un composé similaire avec une structure diterpénique labdane.
Manool : Un autre diterpène labdane avec des groupes fonctionnels similaires.
Larixol : Un composé avec une structure décahydro et des groupes hydroxyle similaires.
Unicité
Le 1-Naphthalenepropanol, alpha-éthényldecahydro-3-hydroxy-alpha,5,5,8a-tétraméthyl-2-méthylène- est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure à base de naphtalène.
Propriétés
Numéro CAS |
69782-87-2 |
|---|---|
Formule moléculaire |
C20H34O2 |
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
4-(3-hydroxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol |
InChI |
InChI=1S/C20H34O2/c1-7-19(5,22)12-9-15-14(2)16(21)13-17-18(3,4)10-8-11-20(15,17)6/h7,15-17,21-22H,1-2,8-13H2,3-6H3 |
Clé InChI |
ANTWOQSCTZFYJO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2(C1CC(C(=C)C2CCC(C)(C=C)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[4-(Benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12008272.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)
![(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008281.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)


